2-Hydroxy Pioglitazone Hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Hydroxy Pioglitazone Hydrochloride is a derivative of Pioglitazone, a thiazolidinedione class drug primarily used for the treatment of Type 2 diabetes mellitus. Pioglitazone works by improving the body’s sensitivity to insulin, thereby helping to control blood sugar levels. The addition of a hydroxyl group to Pioglitazone enhances its solubility and potentially its pharmacokinetic properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy Pioglitazone Hydrochloride typically involves the hydroxylation of Pioglitazone. This can be achieved through various chemical reactions, including the use of hydroxylating agents such as hydrogen peroxide or peracids under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile, with the temperature maintained between 0°C and 25°C to ensure optimal yield and purity .

Industrial Production Methods: Industrial production of this compound involves large-scale hydroxylation processes, often using continuous flow reactors to maintain consistent reaction conditions. The product is then purified through crystallization or chromatography techniques to achieve the desired pharmaceutical grade .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Hydroxy Pioglitazone Hydrochloride undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to remove the hydroxyl group, reverting to Pioglitazone.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Substitution: Halogenating agents like thionyl chloride or alkylating agents like methyl iodide under basic conditions.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of Pioglitazone.

Substitution: Formation of halogenated or alkylated derivatives.

Applications De Recherche Scientifique

2-Hydroxy Pioglitazone Hydrochloride has several scientific research applications:

Chemistry: Used as a model compound to study the effects of hydroxylation on thiazolidinedione derivatives.

Biology: Investigated for its potential effects on cellular metabolism and insulin sensitivity.

Medicine: Explored for its enhanced pharmacokinetic properties and potential use in treating Type 2 diabetes with improved efficacy.

Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.

Mécanisme D'action

2-Hydroxy Pioglitazone Hydrochloride exerts its effects by acting as a selective agonist at peroxisome proliferator-activated receptor-gamma (PPARγ) in target tissues such as adipose tissue, skeletal muscle, and liver. Activation of PPARγ increases the transcription of insulin-responsive genes involved in glucose and lipid metabolism, thereby improving insulin sensitivity and lowering blood glucose levels .

Comparaison Avec Des Composés Similaires

Pioglitazone: The parent compound, used for treating Type 2 diabetes.

Rosiglitazone: Another thiazolidinedione with similar insulin-sensitizing effects.

Troglitazone: A thiazolidinedione that was withdrawn from the market due to adverse effects.

Uniqueness: 2-Hydroxy Pioglitazone Hydrochloride is unique due to the presence of the hydroxyl group, which enhances its solubility and potentially its pharmacokinetic profile. This modification may lead to improved drug absorption and efficacy compared to its parent compound, Pioglitazone .

Propriétés

Numéro CAS |

646519-87-1 |

|---|---|

Formule moléculaire |

C19H21ClN2O4S |

Poids moléculaire |

408.897 |

Nom IUPAC |

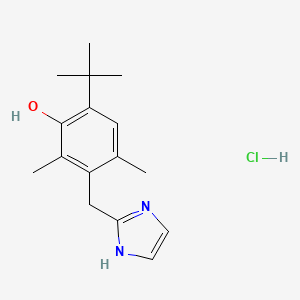

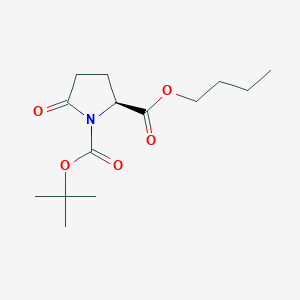

5-[[4-[2-(5-ethylpyridin-2-yl)-2-hydroxyethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione;hydrochloride |

InChI |

InChI=1S/C19H20N2O4S.ClH/c1-2-12-5-8-15(20-10-12)16(22)11-25-14-6-3-13(4-7-14)9-17-18(23)21-19(24)26-17;/h3-8,10,16-17,22H,2,9,11H2,1H3,(H,21,23,24);1H |

Clé InChI |

MPGXNLKPJRFEEG-UHFFFAOYSA-N |

SMILES |

CCC1=CN=C(C=C1)C(COC2=CC=C(C=C2)CC3C(=O)NC(=O)S3)O.Cl |

Synonymes |

5-[[4-[2-(5-Ethyl-2-pyridinyl)-2-hydroxyethoxy]phenyl]methyl]-2,4-thiazolidinedione Monohydrochloride; 5-[[4-[2-(5-Ethyl-2-pyridinyl)-2-hydroxyethoxy]phenyl]methyl]-2,4-thiazolidinedione Hydrochloride (1:1) |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7aH-[1,3]Thiazolo[3,2-d][1,2,4]oxadiazole](/img/structure/B586507.png)